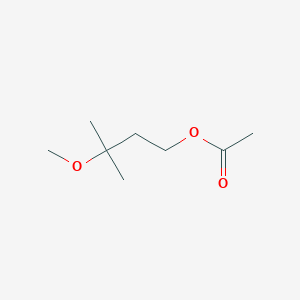

3-Methoxy-3-methylbutyl Acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-3-methylbutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(9)11-6-5-8(2,3)10-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNQKSJRFHJZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145852 | |

| Record name | 1-Butanol, 3-methoxy-3-methyl-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-90-9 | |

| Record name | 1-Butanol, 3-methoxy-3-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103429-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-3-methylbutyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3-methoxy-3-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 3-methoxy-3-methyl-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-3-methylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-3-METHYLBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHL9392RSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-3-methylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylbutyl acetate (B1210297) is an organic compound with applications as a solvent and chemical intermediate.[1] Its unique combination of an ether and an ester functional group imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its synthesis and characterization.

Physicochemical Properties

The key physicochemical properties of 3-Methoxy-3-methylbutyl Acetate are summarized in the tables below. These properties are crucial for its handling, application, and in the design of processes where it is used.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H16O3 | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 187.3 °C | |

| Melting Point | < 25 °C | |

| Density (Specific Gravity) | 0.960 g/cm³ | [3] |

| Refractive Index | 1.41 | |

| Flash Point | 76 °C |

Solubility

| Solvent | Solubility |

| Chloroform | Slightly Soluble[3] |

| Methanol | Slightly Soluble[3] |

Spectroscopic Data

| Spectroscopic Method | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | m/z peaks at 73 (base peak), 43, 85, 69, 41 | |

| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties, synthesis, and characterization of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method.

Materials:

-

Thiele tube or melting point apparatus with a boiling point determination setup

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Sample of this compound

-

Heating mantle or oil bath

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube or a suitable heating apparatus.

-

The apparatus is heated gradually.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density

The density of this compound can be determined using a pycnometer.

Materials:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Deionized water (for calibration)

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with deionized water of a known temperature and weighed again (m2). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with the sample of this compound at the same temperature and weighed (m3).

-

The density of the sample is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * density of water

Synthesis via Fischer Esterification

This compound can be synthesized by the Fischer esterification of 3-methoxy-3-methyl-1-butanol with acetic acid, using a strong acid as a catalyst.

Materials:

-

3-methoxy-3-methyl-1-butanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, 3-methoxy-3-methyl-1-butanol and a molar excess of glacial acetic acid are mixed.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux for a specified period to reach equilibrium.

-

After cooling, the mixture is transferred to a separatory funnel and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

-

The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate.

-

The drying agent is removed by filtration, and the crude ester is purified by distillation.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

References

Spectral Data Analysis of 3-Methoxy-3-methylbutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-methoxy-3-methylbutyl acetate (B1210297), a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental mass spectrometry data, alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, to facilitate compound identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectral data for 3-methoxy-3-methylbutyl acetate.

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified from available public sources.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~3.15 | Singlet | 3H | -O-CH₃ |

| ~2.05 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.80 | Triplet | 2H | -O-CH₂-CH₂ - |

| ~1.20 | Singlet | 6H | -C(CH₃ )₂- |

Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified from available public sources.

| Chemical Shift (ppm) | Assignment |

| ~171.0 | C =O |

| ~74.0 | -C (CH₃)₂-O- |

| ~61.0 | -O-CH₂ -CH₂- |

| ~49.0 | -O-CH₃ |

| ~38.0 | -O-CH₂-CH₂ - |

| ~24.0 | -C(CH₃ )₂- |

| ~21.0 | -C(=O)-CH₃ |

Table 3: Predicted IR Spectral Data

Disclaimer: The following IR data is based on characteristic vibrational frequencies for the functional groups present and has not been experimentally verified from available public sources.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2820 | Strong | C-H stretch (alkane) |

| 1740-1720 | Strong | C=O stretch (ester) |

| 1240-1230 | Strong | C-O stretch (ester) |

| 1190-1080 | Strong | C-O stretch (ether) |

Table 4: Experimental Mass Spectrometry (GC-MS) Data

The following fragmentation data has been obtained from publicly available experimental sources.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 73 | 99.99 | [C₄H₉O]⁺ |

| 43 | 30.76 | [C₂H₃O]⁺ |

| 85 | 29.30 | [C₅H₉O]⁺ |

| 69 | 15.10 | [C₄H₅O]⁺ |

| 41 | 10.34 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Instrumentation: Mount the salt plates in the spectrometer's sample holder.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from any impurities and determine its mass-to-charge ratio and fragmentation pattern.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation:

-

Gas Chromatograph (GC): Set the appropriate temperature program for the oven, injector, and detector. A typical program might start at a low temperature and ramp up to a higher temperature to ensure separation of components with different boiling points. A non-polar capillary column is often used for esters.

-

Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation and Detection: The compound is volatilized and carried by an inert gas (e.g., helium) through the GC column, where it is separated from other components. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, which can be used to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

References

synthesis and characterization of 3-Methoxy-3-methylbutyl Acetate

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-3-methylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 103429-90-9) is a versatile chemical compound with significant applications across various industries, including pharmaceuticals, cosmetics, and fine chemicals.[1][2][3] Its utility as a specialty solvent and a key chemical intermediate demands robust and well-documented methods for its synthesis and characterization.[1][4][5] This technical guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and analytical characterization of this compound, serving as a vital resource for professionals in research and development.

Introduction

This compound, also known as Acetic Acid 3-Methoxy-3-methylbutyl Ester, is a high-purity organic compound valued for its excellent solvency and utility as a building block in complex chemical syntheses.[1][6][7] Its molecular structure, featuring both an ether and an ester functional group, imparts unique properties that make it suitable for diverse applications, from a solvent in coatings and adhesives to an intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs).[3][5] This document outlines the prevalent two-step synthesis method, starting from the formation of its precursor alcohol, 3-Methoxy-3-methylbutan-1-ol, followed by its subsequent esterification. Furthermore, it details the standard analytical techniques for structural confirmation and purity assessment.

Synthesis Pathway

The most common industrial synthesis of this compound is a two-step process:

-

Step 1: Synthesis of 3-Methoxy-3-methylbutan-1-ol. This step typically involves the acid-catalyzed addition of methanol (B129727) to 3-methyl-3-buten-1-ol.[8][9]

-

Step 2: Esterification. The resulting 3-Methoxy-3-methylbutan-1-ol is then reacted with acetic acid or an equivalent acetylating agent to yield the final product, this compound.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 3-Methoxy-3-methylbutan-1-ol | 56539-66-3 | Benchchem [benchchem.com]

- 9. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 10. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

3-Methoxy-3-methylbutyl Acetate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methoxy-3-methylbutyl Acetate (B1210297), including its molecular structure, chemical formula, physical and spectroscopic properties, a detailed synthesis protocol, and standard experimental methodologies for its characterization.

Molecular Structure and Identification

3-Methoxy-3-methylbutyl Acetate is an organic compound classified as an ester. It possesses both an ether and an acetate functional group.

The molecular structure consists of a four-carbon butyl chain. An acetate group is attached to one end (C1), and a methoxy (B1213986) and two methyl groups are attached to the C3 position.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Identifiers | ||

| Molecular Formula | C₈H₁₆O₃ | [1][2][3] |

| Molecular Weight | 160.21 g/mol | [1][2][4] |

| CAS Number | 103429-90-9 | [1][5][6] |

| InChIKey | RYNQKSJRFHJZTK-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)OCCC(C)(C)OC | [2][3] |

| Physical Properties | ||

| Physical State | Colorless Liquid | [5][7] |

| Boiling Point | 187.3 - 191 °C at 760 mmHg | [1][6] |

| 74 °C at 15 mmHg | [7][8] | |

| Density | 0.939 - 0.96 g/cm³ | [1][6][8] |

| Refractive Index (n_D) | 1.413 | [1][7] |

| Flash Point | 62.1 - 76 °C | [1][6][7] |

| Vapor Pressure | 0.525 mmHg at 25°C | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | [5] |

| IR Spectroscopy | Data available | [5] |

| Mass Spectrometry (GC-MS) | Data available | [5] |

Synthesis Protocol: Fischer Esterification

This compound can be synthesized via a Fischer esterification reaction. This method involves the acid-catalyzed reaction between the precursor alcohol, 3-methoxy-3-methyl-1-butanol, and acetic acid.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation : In a dry, round-bottom flask equipped with a magnetic stir bar, combine 3-methoxy-3-methyl-1-butanol (1.0 eq) and glacial acetic acid (2.0-3.0 eq).

-

Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (approx. 5% mol) to the mixture.

-

Reflux : Attach a reflux condenser and a drying tube to the flask. Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 60-90 minutes to drive the equilibrium towards the product.

-

Cooling and Extraction : Allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent and wash sequentially with:

-

Deionized water (to remove the bulk of the acid and unreacted alcohol).

-

Saturated sodium bicarbonate solution (to neutralize remaining acid; caution: CO₂ evolution).

-

Brine (to remove residual water).

-

-

Drying : Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

Purification : Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. Purify the resulting crude ester by fractional distillation under atmospheric or reduced pressure to obtain the final product.[9][10]

Experimental Protocols for Characterization

The following are standard methodologies for determining the key physical and spectroscopic properties of this compound.

4.1 Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation : Add approximately 0.5 mL of the purified liquid into a small test tube or a Durham tube.

-

Capillary Insertion : Place a melting-point capillary tube, open-end down, into the liquid.

-

Apparatus Setup : Attach the sample tube to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.

-

Heating : Place the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.

-

Observation : As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Measurement : Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11]

4.2 Density Measurement

-

Mass of Empty Cylinder : Measure the mass of a clean, dry 10 mL graduated cylinder using an analytical balance.

-

Volume and Mass of Liquid : Add a known volume (e.g., 5-10 mL) of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus. Measure the combined mass of the cylinder and the liquid.

-

Calculation : Subtract the mass of the empty cylinder to find the mass of the liquid. Calculate the density using the formula: Density = Mass / Volume.[4][6][12]

4.3 Refractive Index Measurement

-

Instrument Calibration : Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application : Place a few drops of the liquid onto the clean, dry prism of the refractometer.

-

Measurement : Close the prism and turn on the light source. Adjust the knobs to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading : Read the refractive index from the instrument's scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[3][13][14]

4.4 Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay.

-

Analysis : The resulting spectra should be consistent with the structure, showing characteristic peaks for the acetyl methyl group, the methoxy group, the gem-dimethyl groups, and the two methylene (B1212753) groups of the butyl chain.

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : Place a drop of the neat liquid between two salt plates (NaCl or KBr) to create a thin film.

-

Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis : The spectrum is expected to show a strong C=O stretch characteristic of an ester at approximately 1740 cm⁻¹, and C-O stretches for the ester and ether linkages in the 1000-1300 cm⁻¹ region. The absence of a broad O-H peak around 3300 cm⁻¹ indicates the purity of the ester from the starting alcohol.[15]

-

-

Mass Spectrometry (MS) :

-

Instrumentation : Typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Method : A dilute solution of the sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by Electron Impact - EI).

-

Analysis : The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the molecular structure.

-

References

- 1. 3-Methyl-3-methoxybutanol synthesis - chemicalbook [chemicalbook.com]

- 2. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 3. Refractive index - Wikipedia [en.wikipedia.org]

- 4. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 5. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. mt.com [mt.com]

- 8. Spectroscopic method for measuring refractive index [opg.optica.org]

- 9. csub.edu [csub.edu]

- 10. uakron.edu [uakron.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mt.com [mt.com]

- 15. Esterification | Writing in Biology [bcrc.bio.umass.edu]

An In-depth Technical Guide to 3-Methoxy-3-methylbutyl Acetate: Discovery and History

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 3-Methoxy-3-methylbutyl acetate (B1210297), a versatile solvent and chemical intermediate, has carved a niche in various industrial applications, from fragrances and cosmetics to pharmaceuticals and fine chemical synthesis. This technical guide delves into the discovery, history, and key technical aspects of this compound, providing researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, properties, and applications.

Historical Context and Discovery

While a singular "discovery" event with named individuals for 3-Methoxy-3-methylbutyl Acetate is not readily apparent in publicly available literature, its development is intrinsically linked to the industrial production of its precursor, 3-methoxy-3-methyl-1-butanol (MMB). The Japanese chemical company Kuraray Co., Ltd. has been a pivotal player in the commercialization and application development of both MMB and its acetate derivative, MMB-Ac.[1][2][3][4] Kuraray's work on isoprene (B109036) chemistry, dating back to the 1970s, laid the groundwork for the production of these specialty chemicals.[2][5]

The emergence of this compound as a commercially significant solvent is a relatively modern development, driven by the demand for safer and more environmentally friendly alternatives to traditional solvents in various consumer and industrial products.[3][4] Its favorable toxicological profile and biodegradability have made it an attractive option for use in household cleaners, air fresheners, and personal care products.[3][4]

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor. A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 103429-90-9 | [6][7] |

| Molecular Formula | C8H16O3 | [6][7] |

| Molecular Weight | 160.21 g/mol | [6][7] |

| Boiling Point | 191 °C at 760 mmHg | [7] |

| Density | 0.939 g/cm³ | [7] |

| Flash Point | 62.1 °C | [7] |

| Refractive Index | 1.413 | [7] |

| Vapor Pressure | 0.525 mmHg at 25 °C | [7] |

| LogP | 1.36460 | [7] |

Synthesis and Manufacturing Process

The industrial synthesis of this compound is a two-step process, beginning with the production of its precursor alcohol, 3-methoxy-3-methyl-1-butanol (MMB).

Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol (MMB)

Several patented methods exist for the synthesis of MMB. One common route involves the reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol (based on Patent CN102206142A):

-

Reactants: 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., cation exchange resin, zeolite, or a composite oxide).

-

Apparatus: A sealed reactor equipped with a stirrer and temperature and pressure controls.

-

Procedure:

-

Charge the reactor with 3-methyl-3-buten-1-ol, methanol, and the heterogeneous acid catalyst. The molar ratio of 3-methyl-3-buten-1-ol to methanol can range from 0.01 to 1. The catalyst amount is typically 0.1-5% of the total reaction solution mass.

-

Seal the reactor and heat the mixture to a temperature between 50-200°C.

-

Maintain the reaction pressure between 0.1-5 MPa.

-

Allow the reaction to proceed for 1-12 hours with vigorous stirring.

-

After the reaction is complete, cool the reactor and separate the catalyst from the reaction mixture.

-

Purify the resulting 3-methoxy-3-methyl-1-butanol by distillation.

-

Another patented method starts from crotonaldehyde (B89634), which is first reacted with methanol to form 3-methoxybutyraldehyde, followed by hydrogenation to yield MMB.[8][9]

Step 2: Esterification to this compound

The second step involves the esterification of 3-methoxy-3-methyl-1-butanol with acetic acid. This is a classic Fischer esterification reaction.

Experimental Protocol (General Procedure):

-

Reactants: 3-methoxy-3-methyl-1-butanol, acetic acid, and a strong acid catalyst (e.g., sulfuric acid).

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Procedure:

-

In a round-bottom flask, combine 3-methoxy-3-methyl-1-butanol and an excess of acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours to drive the reaction towards completion.

-

After cooling, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.

-

The organic layer is then dried and the final product, this compound, is purified by distillation.

-

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Applications

This compound has a broad range of applications owing to its excellent solvency, low toxicity, and pleasant odor.

-

Fragrances and Cosmetics: It is used as a solvent and fragrance carrier in perfumes, air fresheners, and various cosmetic formulations, where it contributes to product stability and efficacy.[10][11]

-

Cleaning Products: Its ability to dissolve a wide range of substances makes it an effective and safer solvent in household and industrial cleaners.[3][4]

-

Fine Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10]

-

Coatings and Inks: The compound is also utilized as a solvent in the formulation of paints, inks, and coatings.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

-

Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester group and C-O stretching of the ether and ester functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, with distinct signals for the different proton and carbon environments in the molecule.

Conclusion

This compound is a modern solvent with a favorable safety and environmental profile, making it a valuable component in a wide array of applications. Its synthesis, primarily developed and commercialized through the efforts of companies like Kuraray, is a two-step process involving the formation of its precursor alcohol followed by esterification. For researchers and professionals in drug development and other scientific fields, understanding the history, synthesis, and properties of this compound is crucial for leveraging its potential in new and innovative formulations.

References

- 1. MMB | Kuraray [kuraray.com]

- 2. History | Kuraray [kuraray.com]

- 3. ulprospector.com [ulprospector.com]

- 4. MMB – simply safer cleaner and greener: Kuraray [kuraray.eu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 9. JPH07138199A - Production of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Potential Research Areas for 3-Methoxy-3-methylbutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylbutyl acetate (B1210297) (MMBA) is a versatile organic compound with existing applications as a solvent and chemical intermediate. Its unique molecular structure, combining an ether and an ester functional group, suggests a potential for broader applications in the pharmaceutical and life sciences sectors. This technical guide provides an in-depth overview of 3-Methoxy-3-methylbutyl Acetate, summarizes its known properties, and outlines promising areas for future research and development. By exploring its potential biological activities, metabolic pathways, and novel applications, this document aims to stimulate further investigation into this promising compound.

Introduction

This compound, with the CAS number 103429-90-9, is a colorless liquid with a mild, fruity odor.[1] It is currently utilized in the cosmetics and fine chemical industries as a solvent and an intermediate in synthesis.[2] However, a comprehensive understanding of its biological properties and potential for more advanced applications is currently lacking. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this molecule.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound is presented below. The data has been compiled from various chemical safety and supplier datasheets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [3] |

| Molecular Weight | 160.21 g/mol | [3] |

| CAS Number | 103429-90-9 | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 187.3 °C | [2] |

| Density | 0.957 g/cm³ at 20 °C | [4] |

| Flash Point | 76 °C | [5] |

| Water Solubility | Slightly soluble | [6] |

| log Kₒw (octanol-water partition coefficient) | 1.6 (pH ~7, 25 °C) | [4] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Source |

| Acute Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | [2] |

| Acute Oral Toxicity | No data available | - | [2] |

| Acute Inhalation Toxicity | No data available | - | [2] |

| Initial Threshold Screening Level (ITSL) | 0.1 µg/m³ (annual average) | - | [2] |

Potential Research Areas

Based on the structure of this compound and the known activities of related compounds, several promising avenues for research can be proposed.

Exploration as a "Green" and Biocompatible Solvent

The pharmaceutical industry is actively seeking greener and safer solvents to reduce the environmental impact of manufacturing processes.[7][8][9] this compound, with its relatively low toxicity profile, presents an opportunity for investigation as a green solvent alternative.

-

Research Focus 1: Solubility Studies for Active Pharmaceutical Ingredients (APIs). A systematic investigation into the solubility of a wide range of APIs, particularly those with poor water solubility, in this compound could reveal its potential as a formulation excipient or a solvent for synthesis and purification.

-

Research Focus 2: Application in Novel Drug Delivery Systems. The compound's properties may be suitable for use in the development of novel drug delivery systems such as nanoemulsions, microemulsions, or as a component in self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of poorly soluble drugs.[10][11]

Investigation of Biological Activity

The ester and ether moieties of this compound suggest potential interactions with biological systems.

-

Research Focus 3: Interaction with Short-Chain Fatty Acid Receptors. The acetate portion of the molecule is structurally related to short-chain fatty acids (SCFAs), which are known to act as signaling molecules through G protein-coupled receptors like Free Fatty Acid Receptor 2 (FFA2) and 3 (FFA3).[6][12][13] These receptors are involved in metabolic regulation and inflammatory responses.[13][14] It would be valuable to investigate if this compound or its metabolites can modulate the activity of these receptors.

-

Research Focus 4: Evaluation of Antimicrobial or Antifungal Activity. Many esters and ethers exhibit antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could uncover potential applications as a preservative or a topical antimicrobial agent.

Metabolic and Toxicological Profiling

A thorough understanding of the metabolic fate and toxicological profile of this compound is crucial for its development in any pharmaceutical or biomedical application. Glycol ether acetates are often rapidly hydrolyzed in the body to the parent glycol ether and acetic acid.[15][16] The toxicity of these compounds is frequently attributed to the metabolites.[2][3]

-

Research Focus 5: In Vitro and In Vivo Metabolism Studies. Investigating the metabolism of this compound using liver microsomes and in animal models will identify the primary metabolites and the enzymes responsible for its biotransformation. This will provide insight into its potential for drug-drug interactions.

-

Research Focus 6: Comprehensive Toxicological Evaluation. A battery of toxicological tests, including genotoxicity, reproductive toxicity, and repeated-dose toxicity studies, should be conducted to establish a comprehensive safety profile.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound can be achieved in a two-step process starting from 3-methyl-3-buten-1-ol (B123568).

Step 1: Synthesis of 3-Methoxy-3-methyl-1-butanol

This procedure is adapted from a patented method.[6][17]

-

Reaction Setup: In a sealed pressure reactor, combine 3-methyl-3-buten-1-ol, methanol (B129727), and a heterogeneous acid catalyst (e.g., Amberlyst-15, 0.1-5% of the total reaction mass). The molar ratio of 3-methyl-3-buten-1-ol to methanol should be between 0.01 and 1.

-

Reaction Conditions: Heat the mixture to a temperature between 50-200°C under a pressure of 0.1-5 MPa for 1-12 hours with vigorous stirring.

-

Work-up and Purification: After cooling, the catalyst is removed by filtration. The resulting mixture is then purified by fractional distillation to isolate the 3-methoxy-3-methyl-1-butanol.

Step 2: Esterification of 3-Methoxy-3-methyl-1-butanol

As 3-methoxy-3-methyl-1-butanol is a tertiary alcohol, standard Fischer esterification may be prone to elimination side reactions.[18][19] Therefore, alternative methods are proposed.

-

Method A: Acetic Anhydride Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-3-methyl-1-butanol in an excess of acetic anhydride. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid can be added.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent (e.g., diethyl ether), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

-

-

Method B: Steglich Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-3-methyl-1-butanol, acetic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent such as dichloromethane.

-

Reaction Conditions: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: The dicyclohexylurea precipitate is removed by filtration. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

-

Proposed Protocol for In Vitro Biological Screening: FFA2/FFA3 Receptor Activation Assay

-

Cell Culture: Maintain a stable cell line expressing human FFA2 or FFA3 receptors (e.g., HEK293 or CHO cells).

-

Compound Preparation: Prepare a stock solution of this compound and its potential metabolites (e.g., 3-methoxy-3-methyl-1-butanol and sodium acetate) in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

Calcium Mobilization Assay (for Gq-coupled receptors like FFA2): Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Add the test compounds at various concentrations and measure the change in intracellular calcium levels using a fluorescence plate reader.

-

cAMP Assay (for Gi-coupled receptors like FFA3): Treat the cells with the test compounds in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Measure the intracellular cAMP levels using a commercially available ELISA kit.

-

-

Data Analysis: Determine the EC₅₀ or IC₅₀ values for each compound to quantify its potency as an agonist or antagonist of the receptors.

Proposed Protocol for Analytical Method Development

For the quantification of this compound in biological matrices, a method based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be appropriate.[20][21][22]

-

Sample Preparation: Develop a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate the analyte from the biological matrix (e.g., plasma, urine, or tissue homogenate).

-

Chromatographic Separation:

-

GC-MS: Use a capillary column suitable for the separation of volatile esters. Optimize the temperature program for good peak shape and resolution.

-

LC-MS: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

Conclusion

This compound is a compound with a well-established but narrow range of applications. Its chemical structure, however, suggests a much broader potential, particularly in the fields of pharmaceutical sciences and green chemistry. The proposed research areas—exploring its utility as a biocompatible solvent, investigating its potential biological activities, and conducting a thorough metabolic and toxicological characterization—offer a roadmap for unlocking the full potential of this molecule. The detailed experimental protocols provided herein serve as a starting point for researchers to embark on these exciting avenues of investigation. Further research into this compound is warranted and could lead to the development of novel and valuable applications.

References

- 1. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]

- 2. ecetoc.org [ecetoc.org]

- 3. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 4. ecetoc.org [ecetoc.org]

- 5. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmafocusamerica.com [pharmafocusamerica.com]

- 9. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]

- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Drug Delivery Systems: An Important Direction for Drug Innovation Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Toxicity review of ethylene glycol monomethyl ether and its acetate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 19. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 20. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Ascendant Role of Methoxy-Substituted Compounds in Modern Therapeutics: A Technical Guide to Their Biological Activity

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Significance of Novel Methoxy-Substituted Compounds

This technical guide offers an in-depth exploration of the diverse biological activities exhibited by novel compounds featuring methoxy (B1213986) substitutions. It serves as a critical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery, providing a consolidated overview of the anticancer, antimicrobial, antioxidant, and neuroprotective properties of these promising molecules. The strategic incorporation of methoxy groups has been shown to significantly enhance the therapeutic potential of various chemical scaffolds, a phenomenon this guide examines through quantitative data, detailed experimental methodologies, and elucidations of key signaling pathways.

The following sections present a curated compilation of recent findings, structured to facilitate comparative analysis and inform future research and development endeavors. We delve into the cytotoxic effects of methoxy-substituted chalcones and quinazolines against various cancer cell lines, their efficacy in inhibiting microbial growth, their capacity to scavenge free radicals, and their potential to mitigate neuro-inflammatory processes. Each section is supported by clearly structured data tables, explicit experimental protocols for key assays, and detailed diagrams of cellular signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to stringent visualization standards.

Anticancer Activity of Methoxy-Substituted Compounds

The introduction of methoxy groups into organic molecules has been a pivotal strategy in the development of potent anticancer agents. This is exemplified by the enhanced activity of methoxy-substituted chalcones and quinazoline (B50416) derivatives, which have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative methoxy-substituted compounds, showcasing their potent anticancer effects.

Table 1: Anticancer Activity of Methoxy-Substituted Chalcones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa | 0.019 | [1] |

| HCT15 | 0.020 | [1] | |

| A549 | 0.022 | [1] | |

| (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa, HCT15, A549 | Better IC50 values than other tested compounds | [1] |

| 2',5'-Dimethoxychalcone | C-33A (cervix) | 7.7 | [2] |

| A-431 (skin) | 9.2 | [2] | |

| MCF-7 (breast) | 8.5 | [2] | |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | T47D (breast) | 8.93 | |

| (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | T47D (breast) | 8.11 | |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (breast) | 5.28 | |

| Chalcone with 4-methoxy substitution on the right aromatic ring | MCF-7 | 3.44 | [3] |

| HepG2 | 4.64 | [3] | |

| HCT116 | 6.31 | [3] |

Table 2: Anticancer Activity of Methoxy-Substituted Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazoline with 3,4,5-trimethoxy substituent (AK-10) | A549 | 8.55 | [4] |

| MCF-7 | 3.15 | [4] | |

| SHSY-5Y | 3.36 | [4] | |

| 6-aryloxyl substituted quinazoline (4m) | N87 (gastric) | 0.0063 | [5] |

| H1975 (lung) | 0.0075 | [5] | |

| A549 (lung) | 29.9 | [5] | |

| Piperidinopropoxy substituted 7-aminoalkoxy-4-aryloxy-quinazoline | PC3 | 4.09 | [6] |

| MCF7 | 1 | [6] | |

| HT29 | 5.02 | [6] | |

| HUVEC | 0.33 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Novel methoxy-substituted compounds

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Methoxy-substituted compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting microtubule polymerization, which is crucial for cell division.

Several methoxy-substituted quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][7][8] These compounds can upregulate pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[5][9]

References

- 1. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a solvent in organic synthesis. MMBA is a versatile and effective solvent with a range of properties that make it suitable for various chemical transformations.

Properties of 3-Methoxy-3-methylbutyl Acetate

This compound is a colorless liquid with a mild, fruity odor. Its physical and chemical properties are summarized in the table below, offering a comparison with other common organic solvents.

| Property | This compound (MMBA) | Dichloromethane (DCM) | Toluene | Tetrahydrofuran (THF) |

| CAS Number | 103429-90-9 | 75-09-2 | 108-88-3 | 109-99-9 |

| Molecular Formula | C₈H₁₆O₃ | CH₂Cl₂ | C₇H₈ | C₄H₈O |

| Molecular Weight ( g/mol ) | 160.21[1] | 84.93 | 92.14 | 72.11 |

| Boiling Point (°C) | 187.3[2][3] | 39.6 | 110.6 | 66 |

| Density (g/cm³) | 0.96[4] | 1.33 | 0.87 | 0.89 |

| Flash Point (°C) | 76[2][3] | N/A | 4 | -14 |

| Solubility in Water | Limited | 1.3 g/100 mL at 20 °C | 0.05 g/100 mL at 20 °C | Miscible |

Applications in Organic Synthesis

MMBA serves as a valuable solvent and intermediate in various organic reactions, particularly in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates.[5][6] Its excellent solvency for a range of organic compounds makes it a suitable medium for diverse chemical transformations.

Esterification Reactions

MMBA can be effectively utilized as a solvent in esterification reactions. Its relatively high boiling point allows for conducting reactions at elevated temperatures, which can increase reaction rates and drive equilibria towards product formation.

Protocol: Synthesis of 3-Methoxy-3-methylbutyl 2-(methylethoxy)acetate

This protocol is adapted from a patented procedure for the synthesis of fragrance compounds.

Reaction Scheme:

Materials:

-

3-methoxy-3-methyl-1-butanol

-

Methylethoxyacetic acid

-

This compound (MMBA) (as solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 3-methoxy-3-methyl-1-butanol (0.48 mol) and methylethoxyacetic acid (0.12 mol).

-

Add a suitable amount of this compound to dissolve the reactants.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove the acid catalyst and any water-soluble byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

Expected Outcome:

The isolated crude material can be fractionally distilled (e.g., at 72° C. and 0.96 torr) to yield the pure 3-methoxy-3-methylbutyl 2-(methylethoxy)acetate.

Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in understanding the process.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. Keep away from heat, sparks, and open flames. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a promising solvent for various applications in organic synthesis. Its properties make it particularly suitable for reactions requiring higher temperatures. Further exploration of its use in other reaction types is warranted to fully understand its potential as a versatile and effective reaction medium in both academic and industrial settings.

References

- 1. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 500 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 3. This compound, 100 ml, CAS No. 103429-90-9 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. This compound CAS#: 103429-90-9 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

Application Notes & Protocols for 3-Methoxy-3-methylbutyl Acetate in HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) as a novel mobile phase component in High-Performance Liquid Chromatography (HPLC). As the scientific community moves towards greener and more sustainable laboratory practices, exploring new solvents with favorable environmental profiles is crucial.[1][2] MMBA, a combustible liquid, presents itself as a potential alternative to traditional HPLC solvents.[3]

Application Notes

1.1. Introduction to 3-Methoxy-3-methylbutyl Acetate (MMBA)

This compound, with the chemical formula C8H16O3, is a colorless to almost colorless clear liquid.[3] It is recognized for its utility as a solvent in various industries, including cosmetics and pharmaceuticals, and as an intermediate in fine chemical synthesis.[4][5] Its related compound, 3-methoxy-3-methyl-1-butanol (MMB), is noted for its low toxicity and biodegradability, suggesting a favorable environmental profile for MMBA as well.[6][7]

1.2. Physicochemical Properties and Relevance to HPLC

A summary of the known physicochemical properties of MMBA relevant to its application in HPLC is presented in Table 1. Understanding these properties is essential for method development.

1.3. Potential Advantages of MMBA in HPLC

-

Greener Chromatography: The push for sustainable chemistry in analytical methods is a significant trend.[2][8] Solvents like ethanol (B145695) and ethyl acetate are being explored as greener alternatives to acetonitrile (B52724) and methanol (B129727).[8] Based on the properties of the related MMB solvent, MMBA is a promising candidate for a more environmentally friendly mobile phase.[6][7]

-

Unique Selectivity: The elution order and peak distribution in chromatography are influenced by the solvent's selectivity.[9] The unique chemical structure of MMBA, containing both ether and ester functionalities, may offer different intermolecular interactions with analytes compared to commonly used solvents like acetonitrile and methanol, potentially leading to improved separation of co-eluting peaks.

-

High Boiling Point: With a boiling point of 187.3 °C, MMBA's low volatility can lead to more stable mobile phase compositions over long analytical runs due to reduced evaporative loss.[10]

1.4. Considerations and Limitations

-

Miscibility: While MMBA is a solvent, its miscibility with water, a common mobile phase component in reversed-phase HPLC, needs to be fully characterized across a range of compositions.

-

Elution Strength: The elution strength of a solvent determines how quickly it moves analytes through the column.[11][12] The elution strength of MMBA in both reversed-phase and normal-phase chromatography is yet to be empirically established.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16O3 | [13][14] |

| Molecular Weight | 160.21 g/mol | [13] |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Boiling Point | 187.3 °C | [10] |

| Melting Point | > -100 - < 25 °C | [10] |

| Density | 0.960 g/cm³ | [10] |

| Vapor Pressure | 258 Pa at 25 °C (Calculated) | [10] |

| Purity | >98.0% (GC) | [3] |

Experimental Protocols

The following protocols are generalized for the evaluation and use of a novel solvent like MMBA in HPLC method development.

3.1. Protocol 1: Determination of UV Cutoff and Miscibility

-

Objective: To determine the UV cutoff of HPLC-grade MMBA and its miscibility with water and other common organic modifiers (e.g., acetonitrile, methanol).

-

Materials: HPLC-grade MMBA, HPLC-grade water, acetonitrile, and methanol.

-

Procedure (UV Cutoff):

-

Use a UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

-

Use HPLC-grade water as the reference.

-

Scan the HPLC-grade MMBA from 400 nm down to 200 nm.

-

The UV cutoff is the wavelength at which the absorbance of MMBA exceeds 1 Absorbance Unit (AU).

-

-

Procedure (Miscibility):

-

Prepare various mixtures of MMBA with water (e.g., 10%, 25%, 50%, 75%, 90% v/v) in clear glass vials.

-

Vortex each mixture thoroughly.

-

Visually inspect for any phase separation or cloudiness after allowing them to stand for at least one hour.

-

Repeat the process for mixtures of MMBA with acetonitrile and methanol.

-

3.2. Protocol 2: Initial Scouting Gradient for Reversed-Phase HPLC

-

Objective: To evaluate the elution behavior of a test mixture using a generic scouting gradient with an MMBA-containing mobile phase.

-

Instrumentation and Columns:

-

A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

A standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if required for analyte ionization).

-

Mobile Phase B: HPLC-grade MMBA.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: PDA detector scanning from 200-400 nm, or a single wavelength appropriate for the test analytes.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Evaluate the retention times, peak shapes, and resolution of the test analytes.

-

Compare the chromatogram to one obtained using a standard solvent like acetonitrile or methanol to assess differences in selectivity and elution strength.

-

Visualization

The following diagram illustrates a logical workflow for developing an HPLC method using a novel mobile phase component such as MMBA.

Caption: Workflow for HPLC method development using a novel solvent.

References

- 1. Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography | Separation Science [sepscience.com]

- 2. Potential of green solvents as mobile phases in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 103429-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. explore.azelis.com [explore.azelis.com]

- 7. MMB | Kuraray [kuraray.com]

- 8. mdpi.com [mdpi.com]

- 9. molnar-institute.com [molnar-institute.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. uv.es [uv.es]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. This compound | C8H16O3 | CID 62308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Application Notes and Protocols for 3-Methoxy-3-methylbutyl Acetate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 3-Methoxy-3-methylbutyl Acetate (B1210297) (MMBA) in the synthesis of pharmaceutical intermediates. While direct, large-scale industrial applications in publicly documented syntheses are limited, the unique structural features of MMBA and its corresponding alcohol, 3-methoxy-3-methyl-1-butanol (MMB-OH), make them valuable building blocks for the synthesis of complex molecules. This document outlines a representative synthetic pathway to a substituted quinoline (B57606), a privileged scaffold in medicinal chemistry, illustrating the utility of MMBA as a versatile starting material.

Introduction

3-Methoxy-3-methylbutyl Acetate is a fine chemical intermediate that can serve as a protected form of the bifunctional alcohol, 3-methoxy-3-methyl-1-butanol.[1] The acetate group can be easily removed under basic or acidic conditions to liberate a primary alcohol, which can then be further functionalized. The tertiary ether present in the molecule is relatively stable to a range of reaction conditions, making this a useful synthon for introducing a 3-methoxy-3-methylbutyl moiety into a target molecule. This structural motif can be explored in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability.

This document details a four-step synthetic sequence starting from MMBA to produce a functionalized quinoline intermediate. The described protocols are based on established and reliable organic chemistry transformations.

Section 1: Synthesis of a Quinoline Intermediate from this compound

The following section details a plausible synthetic route for the preparation of a substituted quinoline, a key heterocyclic motif found in numerous pharmaceuticals. This pathway highlights the utility of MMBA as a precursor to a key building block.

Overall Synthetic Scheme

Caption: Overall synthetic workflow from MMBA to a substituted quinoline intermediate.

Step 1: Hydrolysis of this compound to 3-Methoxy-3-methyl-1-butanol

Application Note: This initial step demonstrates the deprotection of the acetate group in MMBA to yield the corresponding primary alcohol, MMB-OH. This transformation is a straightforward hydrolysis reaction, typically carried out under basic conditions to ensure complete conversion and avoid side reactions. The resulting alcohol is a key intermediate for subsequent functionalization.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add methanol (B129727) (5 vol) and a 2 M aqueous solution of sodium hydroxide (B78521) (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford 3-Methoxy-3-methyl-1-butanol as a colorless oil. The product can be purified further by distillation if required.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Sodium Hydroxide, Methanol |

| Reaction Time | 2 - 4 hours |

| Temperature | 65 - 70 °C |

| Typical Yield | 90 - 98% |

| Purity (by GC) | >98% |

Step 2: Mesylation of 3-Methoxy-3-methyl-1-butanol

Application Note: This step involves the conversion of the primary alcohol of MMB-OH into a mesylate. The mesyl group is an excellent leaving group, activating the position for subsequent nucleophilic substitution reactions. This is a standard procedure in organic synthesis for activating alcohols.

Experimental Protocol:

-

Dissolve 3-Methoxy-3-methyl-1-butanol (1.0 eq) in anhydrous dichloromethane (B109758) (10 vol) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (B128534) (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of cold water (5 vol).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (1 x 5 vol), saturated sodium bicarbonate solution (1 x 5 vol), and brine (1 x 5 vol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxy-3-methylbutyl Mesylate, which can be used in the next step without further purification.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Methoxy-3-methyl-1-butanol |

| Reagents | Methanesulfonyl Chloride, Triethylamine |

| Reaction Time | 1 - 2 hours |

| Temperature | 0 °C |

| Typical Yield | >95% (crude) |

| Purity (by NMR) | >95% |

Step 3: Alkylation of 4-Aminophenol (B1666318)

Application Note: In this step, the previously synthesized mesylate is used as an alkylating agent to form an ether linkage with a phenol. This Williamson ether synthesis is a fundamental reaction in the synthesis of many pharmaceutical compounds. Here, we use 4-aminophenol as the nucleophile to introduce the 3-methoxy-3-methylbutyl group, resulting in an intermediate that contains a primary aromatic amine, ready for further elaboration.

Experimental Protocol:

-

To a solution of 4-aminophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol), add potassium carbonate (2.0 eq).

-